2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a benzyloxy group, and a thiadiazole moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyloxy group through an etherification reaction. The thiadiazole moiety is then synthesized separately and coupled with the indole derivative under specific conditions to form the final compound. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane and dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole moieties can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially yielding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The indole and thiadiazole moieties can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide shares similarities with other indole-based compounds, such as indomethacin and tryptophan derivatives.
Thiadiazole-containing compounds: Similar compounds include 2-amino-1,3,4-thiadiazole and its derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both indole and thiadiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C23H22N4O3S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c28-21(24-23-26-25-22(31-23)20-7-4-12-29-20)14-27-11-10-17-13-18(8-9-19(17)27)30-15-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2,(H,24,26,28) |
InChI Key |
RWDSTFMRYFMNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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